3-Oxocyclopent-1-enecarboxylic acid
CAS No.: 108384-36-7
VCID: VC0010569
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Description | 3-Oxocyclopent-1-enecarboxylic acid is an organic compound with the molecular formula C6H6O3, characterized by a cyclopentene ring featuring both a ketone and a carboxylic acid functional group. It is widely utilized in scientific research, particularly in organic synthesis, where it serves as a versatile intermediate for creating complex organic molecules . Its applications extend to pharmaceutical development, material science, agricultural chemistry, and research in catalysis . Specifically, it is explored for developing pharmaceuticals with anti-inflammatory and analgesic properties and for creating more effective herbicides and pesticides in agrochemicals . The synthesis of 3-Oxocyclopent-1-enecarboxylic acid typically involves oxidizing cyclopentene derivatives, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Industrial production methods may employ catalytic oxidation processes using metal catalysts like palladium or platinum to ensure high yield and purity. This compound can undergo various chemical reactions, including oxidation to form dicarboxylic acids, reduction to form cyclopent-1-enecarboxylic acid, and substitution to form esters or amides. Similar compounds include 3-Hydroxycyclopent-1-enecarboxylic acid, which has a hydroxyl group instead of a ketone group, leading to different reactivity. Cyclopent-2-en-1-one lacks the carboxylic acid group, making it less versatile in certain chemical reactions, while Cyclopent-1-enecarboxylic acid lacks the ketone group, affecting its chemical properties and reactivity. 3-Oxocyclopent-1-enecarboxylic acid's unique combination of ketone and carboxylic acid functional groups on a cyclopentene ring makes it valuable in both research and industry. |
---|---|
CAS No. | 108384-36-7 |
Product Name | 3-Oxocyclopent-1-enecarboxylic acid |
Molecular Formula | C6H6O3 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 3-oxocyclopentene-1-carboxylic acid |
Standard InChI | InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) |
Standard InChIKey | OVRALHWIAFCVSV-UHFFFAOYSA-N |
SMILES | C1CC(=O)C=C1C(=O)O |
Canonical SMILES | C1CC(=O)C=C1C(=O)O |
PubChem Compound | 11366989 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume